Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate
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Overview
Description
Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate is an organic compound used in various scientific experiments. It is a potassium salt composed of a heteroarylboronic acid derivative and a trifluoroborate anion. This compound is known for its stability and reactivity, making it valuable in synthetic chemistry and other scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate typically involves the reaction of 4-(1-methy-4-piperazinyl)phenylboronic acid with potassium trifluoroborate. The reaction is usually carried out in an aqueous medium under mild conditions. The process involves the following steps:
- Dissolution of 4-(1-methy-4-piperazinyl)phenylboronic acid in water.
- Addition of potassium trifluoroborate to the solution.
- Stirring the mixture at room temperature for several hours.
- Filtration and drying of the resulting product to obtain this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
- Large-scale dissolution of 4-(1-methy-4-piperazinyl)phenylboronic acid in water.
- Controlled addition of potassium trifluoroborate.
- Continuous stirring and monitoring of reaction conditions.
- Filtration, drying, and purification of the final product to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction Reactions: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, amines, and alcohols. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in these reactions.
Major Products Formed
Substitution Reactions: The major products are substituted phenyl derivatives.
Oxidation Reactions: Oxidized phenyl derivatives are formed.
Reduction Reactions: Reduced phenyl derivatives are obtained.
Scientific Research Applications
Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions and the formation of carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: It is involved in the development of pharmaceutical compounds and drug discovery processes.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group is highly reactive and can form stable bonds with other molecules, facilitating the formation of complex structures. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate is unique due to its stability and reactivity. Similar compounds include:
Potassium phenyltrifluoroborate: Lacks the piperazinyl group, making it less versatile in certain reactions.
Potassium 4-(1-methy-4-piperazinyl)phenylboronic acid: Does not have the trifluoroborate group, affecting its reactivity and stability.
Potassium 4-(1-methy-4-piperazinyl)phenylsulfonate: Contains a sulfonate group instead of a trifluoroborate group, leading to different chemical properties and applications.
Properties
IUPAC Name |
potassium;trifluoro-[4-(4-methylpiperazin-1-yl)phenyl]boranuide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BF3N2.K/c1-16-6-8-17(9-7-16)11-4-2-10(3-5-11)12(13,14)15;/h2-5H,6-9H2,1H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVCQMVGOAZLNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)N2CCN(CC2)C)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BF3KN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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